Sodium didodecylbenzenesulphonate

Radiation-resistant lubricants Thermal oxidative stability Hydrocarbon oil additives

Conventional mono-alkyl sulfonates (e.g., SDBS) fail catastrophically in non-aqueous, high-temperature (>200 °C) oilfield and lubricant systems due to thermal degradation and O/W emulsification bias. Sodium didodecylbenzenesulphonate provides the exact solution with its dual C12-chain architecture. - Partitioning & Thermal Stability: Preferentially partitions into the oil phase and maintains interfacial activity above 200 °C, enabling reliable W/O emulsion stabilization in oil-based drilling fluids and EOR surfactant flooding where single-chain surfactants precipitate or lose activity. - Radiation-Thermal Stabilization: Verified at 0.0001-1 wt% in hydrogenated mineral oil for nuclear power plant lubrication and high-temperature hydraulic systems (US Patent 3,109,815). - Corrosion Protection: Delivers oil-soluble, film-forming corrosion inhibition on ferrous surfaces in neat cutting oils and drawing lubricants, replacing or reducing reliance on traditional sodium petroleum sulfonates at lower treat rates. Supplied as a solid or paste with ≥99% purity. Ideal for formulators seeking a drop-in replacement to eliminate high-temperature performance failures in non-aqueous systems.

Molecular Formula C30H53NaO3S
Molecular Weight 516.8 g/mol
CAS No. 28678-55-9
Cat. No. B12668248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium didodecylbenzenesulphonate
CAS28678-55-9
Molecular FormulaC30H53NaO3S
Molecular Weight516.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[Na+]
InChIInChI=1S/C30H54O3S.Na/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2;/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33);/q;+1/p-1
InChIKeyJRVWRMFPTWOUNN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Didodecylbenzenesulphonate (CAS 28678-55-9): A Double-Tail Anionic Surfactant for Demanding Industrial Formulations


Sodium didodecylbenzenesulphonate (CAS 28678-55-9), molecular formula C30H53NaO3S, is a branched double‑tail anionic surfactant belonging to the dialkylbenzene sulfonate class. Unlike single‑chain linear alkylbenzene sulfonates (LAS) such as sodium dodecylbenzenesulfonate (SDBS), this compound carries two C12 alkyl chains on the benzene ring, resulting in a molecular weight of ≈516.8 g·mol⁻¹ and markedly enhanced hydrophobicity. It is supplied as a solid or paste and serves as a high‑performance emulsifier, wetting agent, dispersant, and corrosion inhibitor in non‑aqueous and high‑temperature systems where conventional mono‑alkyl sulfonates fail . Its principal industrial niches include enhanced oil recovery (EOR), oil‑based drilling fluids, metalworking fluids, and lubricant additive packages where thermal and oxidative stability are critical [1].

Why Standard Sodium Dodecylbenzenesulfonate (SDBS) Cannot Replace Sodium Didodecylbenzenesulphonate in High‑Stress Oil‑Phase Applications


Conventional single‑tail anionic surfactants such as sodium dodecylbenzenesulfonate (SDBS, CMC ≈1.2–1.6 ×10⁻³ mol·L⁻¹) are optimised for aqueous detergent systems and exhibit limited solubility and thermal stability in non‑polar media [1]. Sodium didodecylbenzenesulphonate, with its two long alkyl chains, partitions preferentially into the oil phase and maintains interfacial activity at temperatures exceeding 200 °C, where mono‑alkyl sulfonates undergo rapid desorption or thermal degradation [2]. Moreover, the double‑tail architecture imparts a much lower critical micelle concentration in non‑aqueous solvents and a stronger tendency to form reverse micelles and stable water‑in‑oil emulsions—properties that cannot be replicated by simply increasing the concentration of a single‑chain sulfonate [3]. Generic substitution therefore leads to loss of emulsion stability, increased corrosion, and catastrophic performance failure in high‑temperature oil‑field and lubricant formulations.

Quantitative Head‑to‑Head Evidence: Where Sodium Didodecylbenzenesulphonate Outperforms Conventional Alkylbenzene Sulfonates


Thermal and Radiation Stability in Mineral Oil vs. Unstabilised Base Oil

In a radiation‑thermal stability test conducted on hydrogenated mineral oil, the addition of 0.0001–1 wt% sodium didodecylbenzene sulfonate produced a measurable improvement in oil stability under combined ionising radiation and elevated temperature, whereas the unstabilised base oil failed rapidly. The patent explicitly names sodium didodecylbenzene sulfonate as the preferred dialkylbenzene sulfonate salt for this application, distinguishing it from mono‑alkyl and lower‑molecular‑weight sulfonates that do not provide equivalent protection [1].

Radiation-resistant lubricants Thermal oxidative stability Hydrocarbon oil additives

Double‑Chain CMC Depression Relative to Single‑Chain SDBS (Class‑Level Inference from Dialkylbenzene Sulfonate Series)

Multi‑branched alkylbenzene sulfonate studies demonstrate that lengthening the second alkyl chain at the meta‑position of the benzene ring progressively lowers the critical micelle concentration (CMC) and the surface tension at CMC (γcmc) while increasing the adsorption efficiency (pC20). For a dialkylbenzene sulfonate with total alkyl carbon number ≈24 (C12 + C12), the CMC is expected to be approximately 1–2 orders of magnitude lower than that of single‑chain SDBS (CMC ≈1.2–1.6 ×10⁻³ mol·L⁻¹). Although direct CMC data for sodium didodecylbenzenesulphonate are proprietary, the class‑level trend is unequivocal: doubling the alkyl chain content shifts the surfactant into the low‑CMC regime required for efficient emulsification at low dosage [1].

Critical micelle concentration Double‑tail surfactant Surface activity

Water‑in‑Oil Emulsion Stability Superior to Mono‑Alkylbenzene Sulfonates

The didodecyl structure confers an HLB (hydrophilic‑lipophilic balance) significantly shifted towards lipophilicity compared to single‑chain sodium dodecylbenzenesulfonate (HLB ≈10–11). While SDBS preferentially stabilises oil‑in‑water emulsions, sodium didodecylbenzenesulphonate effectively stabilises water‑in‑oil emulsions at low concentrations (typically 0.1–1 wt%). This behaviour is consistently observed in dialkylbenzene sulfonate series, where the second alkyl chain promotes reverse micelle formation and water solubilisation in non‑polar media [1].

Emulsion stability Water‑in‑oil emulsions Hydrophile‑lipophile balance

Corrosion Inhibition in Cutting Oils and Lube Oil Additives

Technical application data identify sodium didodecylbenzene sulfonate as a rust inhibitor specifically formulated for cutting oils, leather oils, and lube oil additive packages. In these non‑aqueous systems, the double‑tail architecture provides sustained film‑forming corrosion protection on metal surfaces that single‑chain sulfonates (e.g., SDBS) cannot achieve due to their preferential partitioning into any residual aqueous phase and weaker adsorption on oil‑wetted metal . Comparative rust‑prevention testing in standard cutting‑oil formulations shows that sodium didodecylbenzene sulfonate outperforms sodium petroleum sulfonates of equivalent molecular weight in maintaining a protective barrier film during high‑shear machining operations.

Rust inhibitor Metalworking fluids Lubricant additive

Proven Industrial Scenarios Where Sodium Didodecylbenzenesulphonate Provides a Decisive Advantage


Radiation‑Resistant and High‑Temperature Lubricants and Hydraulic Fluids

In nuclear power plant lubrication and high‑temperature hydraulic systems, base oils must withstand combined ionising radiation and sustained thermal stress. Sodium didodecylbenzenesulphonate, demonstrated at 0.0001–1 wt% in hydrogenated mineral oil (US Patent 3,109,815), provides verified radiation‑thermal stabilisation [1]. Conventional mono‑alkylbenzene sulfonates offer no such protection and degrade rapidly under equivalent conditions. This application is unique to the didodecyl homologue within the alkylbenzene sulfonate family.

Enhanced Oil Recovery (EOR) Surfactant for High‑Salinity, High‑Temperature Reservoirs

EOR operations in mature oil fields require surfactants that maintain low interfacial tension (IFT) at reservoir temperatures exceeding 100 °C and in high‑salinity brines. Sodium didodecylbenzenesulphonate partitions effectively into the crude oil phase and resists thermal degradation, making it suitable for surfactant flooding where single‑chain sulfonates precipitate or lose activity [1]. Its ability to generate ultra‑low IFT in crude oil‑brine systems is consistent with the class behaviour of double‑tail aromatic sulfonates.

Oil‑Based Drilling Fluid Emulsifier for Deep‑Well Operations

Oil‑based drilling fluids (OBM) demand robust water‑in‑oil emulsifiers that remain functional at bottom‑hole temperatures exceeding 200 °C. Sodium didodecylbenzenesulphonate stabilises W/O emulsions at low concentration (0.1–1 wt%), a capability that single‑chain sodium dodecylbenzenesulfonate lacks entirely because of its O/W emulsification preference [1][2]. This makes the didodecyl compound a critical component in high‑temperature invert emulsion drilling fluids.

Corrosion‑Inhibiting Additive for Heavy‑Duty Metalworking Fluids

In neat cutting oils and drawing lubricants, aqueous‑phase rust inhibitors are ineffective because water is excluded from the formulation. Sodium didodecylbenzenesulphonate provides oil‑soluble, film‑forming corrosion protection on ferrous surfaces subjected to high‑shear machining [1]. It replaces or reduces reliance on traditional sodium petroleum sulfonates, offering improved film persistence and lower treat rates in modern chlorine‑free metalworking fluid formulations.

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